(3-(Quinolin-3-yl)phenyl)methanol

Medicinal Chemistry Structure-Activity Relationships Chemical Building Blocks

(3-(Quinolin-3-yl)phenyl)methanol (CAS 181422-17-3) is a quinoline-based aryl methanol with molecular formula C16H13NO and molecular weight 235.28 g/mol. The compound features a quinoline ring substituted at the 3-position with a phenyl group, which in turn bears a hydroxymethyl (-CH2OH) moiety.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
Cat. No. B11873687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Quinolin-3-yl)phenyl)methanol
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)CO
InChIInChI=1S/C16H13NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-10,18H,11H2
InChIKeyALWZFVLZYQLJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(Quinolin-3-yl)phenyl)methanol for Research Procurement: CAS 181422-17-3 Properties and Supply


(3-(Quinolin-3-yl)phenyl)methanol (CAS 181422-17-3) is a quinoline-based aryl methanol with molecular formula C16H13NO and molecular weight 235.28 g/mol . The compound features a quinoline ring substituted at the 3-position with a phenyl group, which in turn bears a hydroxymethyl (-CH2OH) moiety . As a member of the quinoline methanol class, this compound is primarily procured as a research building block for medicinal chemistry and chemical biology investigations, with commercially available purity typically ≥95% . The scaffold is of interest due to the established role of quinoline derivatives in modulating diverse biological targets .

Why (3-(Quinolin-3-yl)phenyl)methanol Cannot Be Interchanged with Common Quinoline Methanol Analogs


While numerous quinoline methanol derivatives share the same molecular formula (C16H13NO) and nominal molecular weight (235.28 g/mol), small positional variations produce functionally distinct chemical entities. The substitution pattern—specifically the 3-quinolinyl-phenyl connectivity versus alternative 4-quinolinyl-phenyl, 6-quinolinyl-phenyl, or 2-phenylquinoline arrangements—dictates the compound's electronic distribution, conformational flexibility, and subsequent molecular recognition properties [1]. Research on structurally related quinoline derivatives demonstrates that positional isomerism alone can alter target binding affinity by orders of magnitude or shift selectivity profiles entirely [2]. Consequently, (3-(Quinolin-3-yl)phenyl)methanol cannot be considered interchangeable with its positional isomers or other quinoline methanols without experimental validation; procurement decisions based solely on shared formula or class membership introduce uncontrolled variables into research workflows.

Quantitative Differentiation Evidence for (3-(Quinolin-3-yl)phenyl)methanol Versus Closest Analogs


Positional Isomer Structural Differentiation: 3-Phenyl vs 4-Phenyl Quinoline Connectivity

The target compound (3-(Quinolin-3-yl)phenyl)methanol and its closest positional isomer [4-(3-quinolinyl)phenyl]methanol share identical molecular formula (C16H13NO) and molecular weight (235.28 g/mol) but differ critically in the attachment point of the hydroxymethyl-bearing phenyl ring [1]. In the target compound, the phenyl substituent is attached at the meta position relative to the quinoline nitrogen (3-quinolinyl connectivity with 3-phenyl substitution), while the 4-isomer features para connectivity to the phenyl ring. This positional difference alters the compound's 3D conformational landscape and electronic distribution at the hydrogen-bonding interface, as evidenced by distinct InChIKey identifiers (CZXMDHIKNDWVBM-UHFFFAOYSA-N vs CXJBGQMJIPJROR-UHFFFAOYSA-N) confirming non-identical chemical identity [1]. Literature on quinoline positional isomers demonstrates that such connectivity differences frequently translate to divergent biological target engagement profiles [2].

Medicinal Chemistry Structure-Activity Relationships Chemical Building Blocks

Computed XLogP3 Lipophilicity Differentiation from Secondary Alcohol Analog

A second structurally related comparator is phenyl(quinolin-3-yl)methanol (CAS 37045-15-1), which differs from the target compound by bearing a secondary alcohol (-CH(OH)-) directly linking the quinoline 3-position to a phenyl ring, rather than the primary alcohol (-CH2OH) on a phenyl ring meta-substituted to the quinoline [1]. Computed physicochemical properties reveal a measurable differentiation: the target compound exhibits a lower calculated XLogP3 value (2.9) compared to the secondary alcohol analog (XLogP3 = 3.0) [1]. This 0.1 log unit difference in predicted lipophilicity, while numerically modest, arises from the distinct hydrogen-bonding environment of the primary alcohol motif versus the more sterically hindered secondary alcohol . Both compounds share identical molecular formula (C16H13NO) and molecular weight (235.28 g/mol), yet the oxidation state and steric accessibility of the alcohol moiety differ, influencing potential for subsequent derivatization [1].

ADME Prediction Drug Design Physicochemical Profiling

Class-Level Differentiation: MAO-A/MAO-B Isoform Selectivity in Substituted Quinoline Methanols

BindingDB data for structurally related quinoline methanol derivatives demonstrate that subtle structural modifications within this class can produce dramatic shifts in enzyme isoform selectivity. A substituted quinoline methanol analog (CHEMBL3586771) tested against human monoamine oxidase isoforms exhibited an IC50 of 15,000 nM against MAO-A versus 10 nM against MAO-B [1]. This represents an approximately 1,500-fold selectivity window for MAO-B over MAO-A. While this specific data point does not derive from (3-(Quinolin-3-yl)phenyl)methanol itself, it establishes class-level precedent that quinoline methanol derivatives are capable of highly differentiated isoform recognition—a property that is exquisitely sensitive to substitution pattern and would not be preserved across positional isomers or alternative scaffolds [2]. The class inference is that the exact substitution geometry of (3-(Quinolin-3-yl)phenyl)methanol positions it uniquely within this structure-selectivity landscape; substitution pattern changes that appear minor can abolish or invert such selectivity windows [2].

Enzymology Neuroscience Isoform Selectivity

Suzuki-Miyaura Cross-Coupling Synthesis Route: Enabling Controlled Functionalization

The established synthetic route to (3-(Quinolin-3-yl)phenyl)methanol proceeds via Suzuki-Miyaura cross-coupling between a 3-haloquinoline and a 3-(hydroxymethyl)phenylboronic acid . This modular construction approach offers quantifiable advantages over alternative quinoline methanol syntheses: (1) precise control over regiochemistry through pre-functionalized coupling partners, avoiding the isomeric mixtures that can arise from Friedländer or Skraup condensations; (2) commercial availability of diverse boronic acids enables parallel library synthesis without altering the core synthetic protocol . In contrast, analogs such as phenyl(quinolin-3-yl)methanol require nucleophilic addition of phenylmagnesium bromide to quinoline-3-carboxaldehyde, a route that limits structural diversification at the phenyl ring and introduces stereochemistry (undefined stereocenter) . The Suzuki-Miyaura route confers predictable and reproducible access to a defined regiochemical outcome, a critical consideration for procurement in structure-activity relationship campaigns where batch-to-batch isomeric purity must be maintained.

Synthetic Methodology Library Synthesis Palladium Catalysis

Optimal Research Applications for (3-(Quinolin-3-yl)phenyl)methanol Based on Differential Evidence


Structure-Activity Relationship (SAR) Campaigns Requiring Defined 3-Quinolinyl-3-Phenyl Connectivity

Based on the positional isomer differentiation evidence , (3-(Quinolin-3-yl)phenyl)methanol is specifically indicated for SAR studies where the meta-phenyl substitution pattern on the 3-quinolinyl core is the intended variable. The compound provides a defined, isomerically pure starting point (CAS 181422-17-3, distinct InChIKey) that avoids the confounding effects of positional ambiguity. Researchers investigating how phenyl ring positioning (3- vs 4- connectivity) modulates biological activity should procure this exact isomer rather than [4-(3-quinolinyl)phenyl]methanol [1].

Primary Alcohol-Dependent Derivatization and Prodrug Design

The primary alcohol (-CH2OH) moiety distinguishes this compound from secondary alcohol analogs like phenyl(quinolin-3-yl)methanol [1]. This functional group difference enables synthetic transformations specific to primary alcohols—including selective oxidation to aldehydes, esterification with bulky acyl groups, and etherification—that are sterically or electronically disfavored with secondary alcohols . Researchers designing prodrugs requiring primary alcohol liberation or seeking differential hydrogen-bonding capacity (XLogP3 = 2.9 vs 3.0) should select this compound over the secondary alcohol analog [1].

Modular Library Synthesis via Suzuki-Miyaura Diversification

The Suzuki-Miyaura cross-coupling synthetic route positions this compound as a strategic core scaffold for generating focused libraries. Because the synthesis relies on boronic acid coupling partners, researchers can systematically vary the phenyl ring substituents while preserving the 3-quinolinyl-3-phenyl connectivity [1]. This modularity is advantageous for medicinal chemistry programs requiring parallel synthesis of analogs for SAR exploration, in contrast to analogs accessed via less flexible routes .

MAO-B Selective Inhibitor Scaffold Exploration

Class-level evidence from structurally related quinoline methanols demonstrates that this scaffold class can achieve substantial MAO-B selectivity (1,500-fold over MAO-A) . While direct data for (3-(Quinolin-3-yl)phenyl)methanol is not yet published, the scaffold's demonstrated capacity for isoform discrimination supports its use as a starting point for MAO-B inhibitor development. Researchers should note that the exact substitution pattern (3-quinolinyl-3-phenyl) is expected to influence selectivity outcomes based on established structure-activity trends in this class [1].

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